molecular formula C15H14O6 B071728 Juglomycin Z CAS No. 160162-39-0

Juglomycin Z

Cat. No. B071728
M. Wt: 290.27 g/mol
InChI Key: MIJQQLCPVSCPSU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Juglomycin Z is a natural product that is derived from the Juglans regia tree. It is a potent antitumor agent that has been extensively studied for its therapeutic potential in cancer treatment. The molecule has a unique structure and mechanism of action that make it a promising candidate for further research and development.

Scientific Research Applications

Antibiotic Properties

Juglomycin Z, identified as a new juglomycin-type antibiotic from Streptomyces tendae, exhibits significant antibiotic activity. It is distinct due to an additional methyl group in its naphthoquinone ring system, enhancing its effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as yeasts (Fiedler et al., 1994).

Synthesis and Derivative Studies

Advancements in synthetic chemistry have enabled the creation of various juglomycin derivatives, including juglomycin Z. A unified approach using a 1,4-dimethoxynaphthalene derivative as a key intermediate has been reported, facilitating the synthesis of juglomycin Z and its structurally related compounds. This approach highlights the potential for developing diverse juglomycin-based compounds for varied applications (Yoshioka et al., 2019).

Antimicrobial Activity and Derivatives

Further research into juglomycin derivatives has revealed their potential in antimicrobial applications. Studies have shown that derivatives like juglorubin and juglorescein exhibit antibacterial and cytotoxic activities, indicating the usefulness of juglomycin Z and its derivatives in combating various bacterial strains and potentially in cancer research (Kamo et al., 2019).

properties

CAS RN

160162-39-0

Product Name

Juglomycin Z

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

(3S)-3-hydroxy-4-(5-hydroxy-3-methyl-1,4-dioxonaphthalen-2-yl)butanoic acid

InChI

InChI=1S/C15H14O6/c1-7-10(5-8(16)6-12(18)19)15(21)9-3-2-4-11(17)13(9)14(7)20/h2-4,8,16-17H,5-6H2,1H3,(H,18,19)/t8-/m0/s1

InChI Key

MIJQQLCPVSCPSU-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C(=CC=C2)O)C[C@@H](CC(=O)O)O

SMILES

CC1=C(C(=O)C2=C(C1=O)C(=CC=C2)O)CC(CC(=O)O)O

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C(=CC=C2)O)CC(CC(=O)O)O

synonyms

juglomycin Z

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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